![molecular formula C13H13N5O2 B2467031 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034481-44-0](/img/structure/B2467031.png)
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazin-3-yloxy group and a pyrimidin-2-yl group, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Specific synthetic strategies used can vary depending on the desired final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyridazin-3-yloxy group, and a pyrimidin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the specific functional groups present in the molecule. For instance, the pyrrolidine ring can undergo various reactions such as ring-opening, substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
- Researchers have investigated derivatives of this compound as potential antifibrotic agents. Some variants displayed better anti-fibrosis activity than existing drugs like Pirfenidone . Fibrosis is a pathological process characterized by excessive tissue scarring, and finding effective treatments is crucial.
- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives, optimizing the structure of previously reported pyrrolidine derivatives. These compounds were designed as SARMs, which selectively modulate androgen receptors. Such molecules hold promise for various therapeutic applications .
- A derivative with a methyl group at the C-5 position of the dihydropyridazinone ring exhibited enhanced potency as a PDE-III inhibitor. PDE-III inhibitors are relevant in cardiovascular and other disease contexts .
- The easy functionalization of various positions in pyridazinones makes them attractive synthetic building blocks. Medicinal chemists have used this scaffold to design and synthesize new drugs .
- The pyrrolidine ring contributes to the stereochemistry of the molecule, affecting its biological profile. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) allows efficient exploration of pharmacophore space. Medicinal chemists have leveraged this feature to design compounds for treating human diseases .
Antifibrotic Agents
Selective Androgen Receptor Modulators (SARMs)
Phosphodiesterase-III (PDE-III) Inhibitors
Synthetic Building Blocks
Bioactive Molecules with Target Selectivity
Pharmacophore Exploration
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-14-5-2-6-15-12)18-8-4-10(9-18)20-11-3-1-7-16-17-11/h1-3,5-7,10H,4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNYPAUHKZVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.